2-Methylbenzylisocyanide 2-Methylbenzylisocyanide
Brand Name: Vulcanchem
CAS No.: 602261-95-0
VCID: VC3837472
InChI: InChI=1S/C9H9N/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1H3
SMILES: CC1=CC=CC=C1C[N+]#[C-]
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol

2-Methylbenzylisocyanide

CAS No.: 602261-95-0

Cat. No.: VC3837472

Molecular Formula: C9H9N

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbenzylisocyanide - 602261-95-0

Specification

CAS No. 602261-95-0
Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
IUPAC Name 1-(isocyanomethyl)-2-methylbenzene
Standard InChI InChI=1S/C9H9N/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1H3
Standard InChI Key OUGPEGDSDBHEKT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C[N+]#[C-]
Canonical SMILES CC1=CC=CC=C1C[N+]#[C-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methylbenzylisocyanide, systematically named 1-(isocyanomethyl)-2-methylbenzene, features a benzene ring with a methyl group at the ortho position and an isocyanide (-NC) group attached to the benzyl carbon. The isocyanide moiety’s electron-deficient nature contributes to its nucleophilic reactivity, enabling participation in multicomponent reactions and cycloadditions .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight131.17 g/mol
Density1.045 g/mL (20°C)
Boiling Point65°C (closed cup)
Refractive Index1.51
SolubilitySoluble in chlorinated solvents

The compound’s liquid state at room temperature and moderate volatility necessitate careful handling to prevent inhalation exposure .

Synthetic Methodologies

Two-Step Synthesis Protocol

The primary synthesis route involves:

This method balances efficiency and scalability, though optimization is required to improve yields.

Alternative Approaches

Recent studies explore microwave-assisted synthesis to reduce reaction times and enhance selectivity . For instance, adamantyl isocyanide derivatives have been synthesized via SN_N2 reactions under microwave conditions, though steric hindrance from β-branched alkyl groups remains a challenge .

Applications in Chemical Research

Organic Synthesis

2-Methylbenzylisocyanide serves as a linchpin in Ugi and Passerini multicomponent reactions, facilitating the construction of peptidomimetics and heterocycles . Its ability to act as a dual nucleophile and electrophile enables the formation of nitrilium intermediates, which hydrolyze to secondary amides .

Pharmaceutical Development

The compound’s chiral benzyl backbone is exploited in asymmetric catalysis. For example, it derivatives are used to resolve racemic mixtures, such as (±)-6aR,11aR-maackiain, into enantiomerically pure forms for drug development .

Material Science

In polymer chemistry, 2-methylbenzylisocyanide enhances the mechanical properties of polyurethanes and epoxy resins by introducing rigid aromatic segments . Its incorporation into coordination polymers has also been explored for gas storage applications .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, and fume hood use mandatory
Spill ManagementAbsorb with inert material and dispose as hazardous waste
First AidFlush eyes with water for 20 minutes; seek medical attention if ingested

Recent Research Advances

Mechanistic Insights into SN_NN2 Reactions

A 2023 study demonstrated that 2-methylbenzylisocyanide acts as an unconventional nucleophile in SN_N2 reactions with alkyl halides, forming nitrilium ions that hydrolyze to amides . This pathway bypasses traditional amide coupling methods, nearly doubling the accessible chemical space for drug discovery .

Late-Stage Functionalization

The compound has been employed in the late-stage modification of pharmaceuticals like phenoxybenzamine, yielding derivatives with improved bioavailability . Chiral SFC-MS analysis confirmed partial retention of configuration in products, suggesting a mixed reaction mechanism .

Environmental and Toxicological Studies

Metabolomic profiling of MCF-7 cells exposed to xenobiotic mixtures containing 2-methylbenzylisocyanide revealed disruptions in pyrimidine metabolism and oxidative stress pathways . These findings underscore the need for rigorous toxicological assessments in industrial applications .

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